4-Amino-3-(2-methoxyphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbonitrile
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Overview
Description
4-Amino-3-(2-methoxyphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbonitrile is a complex organic compound characterized by its thiazole ring structure, which is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-(2-methoxyphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbonitrile typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a thiazole derivative with an appropriate amine and a cyano group donor under acidic conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the specific conditions required for the synthesis. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow chemistry to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Medicine: The compound may be explored for its pharmacological properties, including potential use as a therapeutic agent in treating various diseases.
Industry: It can be used in the development of new materials, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Amino-3-(2-methoxyphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbonitrile exerts its effects involves interactions with specific molecular targets. The thiazole ring can bind to enzymes or receptors, altering their activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Thiazole derivatives: Other thiazole compounds with different substituents.
Amino-thiazoles: Compounds containing amino groups on the thiazole ring.
Cyano-thiazoles: Thiazoles with cyano groups at different positions.
Uniqueness: 4-Amino-3-(2-methoxyphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbonitrile is unique due to its specific combination of functional groups and the presence of the methoxyphenyl group, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
4-amino-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazole-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3OS2/c1-15-8-5-3-2-4-7(8)14-10(13)9(6-12)17-11(14)16/h2-5H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPOZFJMQQJAHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=C(SC2=S)C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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